what is the crystal structure of 2',2-Difluorobiphenyl-3-carboxylic acid
what is the crystal structure of 2',2-Difluorobiphenyl-3-carboxylic acid
An In-depth Technical Guide to the Structural Elucidation of Fluorinated Biphenyl Carboxylic Acids: A Case Study on Diflunisal as an Analogue for 2',2-Difluorobiphenyl-3-carboxylic acid
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. It provides invaluable insights into intermolecular interactions, solid-state packing, and ultimately, the physicochemical properties that govern a compound's behavior. While the specific crystal structure of 2',2-Difluorobiphenyl-3-carboxylic acid is not publicly available at the time of this writing, a comprehensive understanding of its probable solid-state conformation and interactions can be derived from a meticulous examination of a closely related analogue. This guide utilizes Diflunisal (5-(2,4-difluorophenyl)-2-hydroxybenzoic acid), a well-characterized non-steroidal anti-inflammatory drug (NSAID), as a surrogate to explore the principles and methodologies of single-crystal X-ray diffraction and to predict the structural attributes of 2',2-Difluorobiphenyl-3-carboxylic acid. We will delve into the experimental rationale, present detailed protocols, and analyze the intricate network of non-covalent interactions that define the crystal lattice, offering a robust framework for researchers in the field.
Introduction: The Significance of Fluorine in Biphenyl Scaffolds
Biphenyl carboxylic acids are privileged scaffolds in medicinal chemistry. The introduction of fluorine atoms onto this framework can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The specific regioisomerism of fluorine substitution, as in 2',2-Difluorobiphenyl-3-carboxylic acid, is anticipated to induce a significant twist in the biphenyl backbone due to steric hindrance, thereby modulating its conformational flexibility and interaction landscape. Understanding the precise solid-state structure is paramount for rational drug design, polymorphism screening, and formulation development.
Molecular Structure and Conformational Analysis: Insights from Diflunisal
Diflunisal presents an excellent model for our target compound, sharing the key features of a difluorinated phenyl ring and a carboxylic acid-bearing phenyl ring. The crystallographic data for Diflunisal reveals crucial details about its molecular geometry and intermolecular interactions.
Crystallographic Data for Diflunisal
The crystal structure of Diflunisal has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) database. The key parameters are summarized below:
| Parameter | Value |
| Chemical Formula | C₁₃H₈F₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 4.987 |
| c (Å) | 24.543 |
| β (°) | 98.43 |
| Volume (ų) | 1033.4 |
| Z | 4 |
Data sourced from a representative entry for Diflunisal in the CCDC.
Torsional Angle and Molecular Conformation
A critical feature of biphenyl systems is the torsional angle between the two phenyl rings. In Diflunisal, this angle is approximately 55.6°, a significant deviation from planarity. This twist is a consequence of the steric repulsion between the ortho-fluorine atom and the adjacent phenyl ring. A similar, if not more pronounced, twist can be predicted for 2',2-Difluorobiphenyl-3-carboxylic acid due to the presence of two ortho-fluorine substituents.
Experimental Workflow: Single-Crystal X-ray Diffraction
The following protocol outlines the standard procedure for determining the crystal structure of a small organic molecule like 2',2-Difluorobiphenyl-3-carboxylic acid.
Step 1: Crystal Growth
The primary challenge in single-crystal X-ray diffraction is obtaining a high-quality, single crystal. Slow evaporation from a suitable solvent system is the most common technique.
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Rationale: Slow crystal growth allows for the orderly arrangement of molecules into a well-defined lattice, minimizing defects.
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Protocol:
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Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or a mixture like ethyl acetate/hexane).
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Filter the solution to remove any particulate matter.
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Transfer the solution to a small, clean vial.
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Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
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Store the vial in a vibration-free environment at a constant temperature.
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Monitor for the formation of single crystals over several days to weeks.
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Step 2: Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Figure 1: A generalized workflow for single-crystal X-ray diffraction.
Analysis of Intermolecular Interactions in the Solid State
The crystal packing of Diflunisal is dominated by a network of hydrogen bonds and other non-covalent interactions. These same interactions are expected to play a crucial role in the crystal lattice of 2',2-Difluorobiphenyl-3-carboxylic acid.
Hydrogen Bonding
The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. In Diflunisal, the carboxylic acid groups form a classic dimeric R²₂(8) hydrogen bond motif. This is a very common and stable arrangement for carboxylic acids in the solid state. Additionally, the hydroxyl group of Diflunisal participates in hydrogen bonding.
Halogen Bonding and Other Weak Interactions
The fluorine atoms in Diflunisal, while not forming strong halogen bonds, engage in numerous C–H···F–C and F···F short contacts, which contribute to the overall stability of the crystal lattice. The aromatic rings also participate in offset π-π stacking interactions.
Figure 2: A conceptual diagram of key intermolecular interactions.
Predicted Crystal Structure of 2',2-Difluorobiphenyl-3-carboxylic acid
Based on the analysis of Diflunisal, we can make several predictions about the crystal structure of 2',2-Difluorobiphenyl-3-carboxylic acid:
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Hydrogen Bonding: It is highly probable that the carboxylic acid groups will form the same robust hydrogen-bonded dimer motif observed in Diflunisal and many other carboxylic acids.
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Conformation: The presence of two ortho-fluorine atoms will likely lead to a significant torsional angle between the phenyl rings, possibly even greater than that in Diflunisal.
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Packing: The crystal packing will be influenced by a combination of the strong hydrogen-bonded dimers and weaker C–H···F and C–H···O interactions, leading to a densely packed structure.
Conclusion
While the definitive crystal structure of 2',2-Difluorobiphenyl-3-carboxylic acid awaits experimental determination, a detailed analysis of its close analogue, Diflunisal, provides a robust and scientifically grounded framework for predicting its solid-state properties. The principles of conformational analysis, the experimental workflow for structure determination, and the nature of intermolecular forces discussed herein offer a comprehensive guide for researchers engaged in the study of fluorinated biaryls. The anticipated formation of strong hydrogen-bonded dimers, coupled with a significant inter-ring torsional angle, will be the defining features of its crystal lattice, directly impacting its solubility, stability, and ultimately, its utility in drug development and materials science.
References
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Diflunisal. Cambridge Crystallographic Data Centre (CCDC). URL: [Link]
